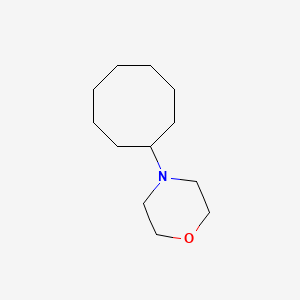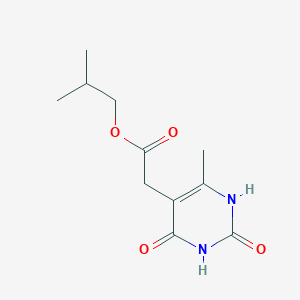![molecular formula C13H15N3OS B5866804 3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5866804.png)
3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a thioamide derivative of imidazole, which has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of protein kinases. Protein kinases are enzymes that regulate various cellular processes, and their dysregulation has been associated with various diseases such as cancer. This compound has been shown to inhibit the activity of protein kinases by binding to their active sites, thereby preventing their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that the compound exhibits potential anticancer activity by inhibiting the growth of cancer cells. Additionally, the compound has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide in lab experiments is its potential anticancer activity. The compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, the compound has been used as a potential inhibitor of protein kinases, which are involved in various cellular processes.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in some applications.
Future Directions
There are several future directions for the research on 3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide. One of the significant areas of research is the development of new derivatives of the compound with improved activity and reduced toxicity. Additionally, the compound can be used as a potential lead compound for the development of new anticancer drugs. Furthermore, the compound can be used in the development of new inhibitors of protein kinases, which are involved in various cellular processes.
Conclusion
In conclusion, this compound is a thioamide derivative of imidazole that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been shown to exhibit potential anticancer activity and inhibitory activity against protein kinases. However, the compound exhibits potential toxicity at high concentrations, which may limit its use in some applications. Future research directions include the development of new derivatives of the compound with improved activity and reduced toxicity, and the use of the compound in the development of new anticancer drugs and inhibitors of protein kinases.
Synthesis Methods
The synthesis of 3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide can be achieved using different methods. One of the commonly used methods is the reaction of 2-bromo-1-benzyl-1H-imidazole with thiourea in the presence of a base. The reaction leads to the formation of this compound, which can be further purified using different techniques such as column chromatography or recrystallization.
Scientific Research Applications
3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide has been used in various scientific research applications. One of the significant applications of the compound is in the field of medicinal chemistry. The compound has been shown to exhibit potential anticancer activity by inhibiting the growth of cancer cells. Additionally, the compound has been used as a potential inhibitor of protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
3-(1-benzylimidazol-2-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c14-12(17)6-9-18-13-15-7-8-16(13)10-11-4-2-1-3-5-11/h1-5,7-8H,6,9-10H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPQYJNLYVQUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2SCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866726.png)

![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5866735.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5866756.png)





![2-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5866811.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-1-piperazinyl)thiourea](/img/structure/B5866840.png)